BenchChemオンラインストアへようこそ!

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

PDE4 inhibition Structure-activity relationship Regioisomer pharmacology

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide (CAS 896277-42-2, molecular formula C19H19N3O5, MW 369.377 g/mol) is a synthetic small molecule belonging to the N-(3-pyrrolidinyl)benzamide class. The compound features a 5-oxopyrrolidin-3-yl core N-substituted with a 4-methoxyphenyl group and acylated with a 2-methyl-3-nitrobenzoic acid moiety.

Molecular Formula C19H19N3O5
Molecular Weight 369.377
CAS No. 896277-42-2
Cat. No. B2796291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
CAS896277-42-2
Molecular FormulaC19H19N3O5
Molecular Weight369.377
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O5/c1-12-16(4-3-5-17(12)22(25)26)19(24)20-13-10-18(23)21(11-13)14-6-8-15(27-2)9-7-14/h3-9,13H,10-11H2,1-2H3,(H,20,24)
InChIKeyYHOWRZQUXNGWAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide (896277-42-2): Sourcing Guide for a Specialized Pyrrolidinone-Benzamide Research Compound


N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide (CAS 896277-42-2, molecular formula C19H19N3O5, MW 369.377 g/mol) is a synthetic small molecule belonging to the N-(3-pyrrolidinyl)benzamide class [1]. The compound features a 5-oxopyrrolidin-3-yl core N-substituted with a 4-methoxyphenyl group and acylated with a 2-methyl-3-nitrobenzoic acid moiety. This scaffold places it within the broader family of 4-(substituted-phenyl)-2-pyrrolidinone derivatives that have been patented as selective phosphodiesterase 4 (PDE4) inhibitors for inflammatory and respiratory disease applications [2]. The compound is typically supplied at ≥95% purity for research use .

Why Generic Substitution of 896277-42-2 with Other Pyrrolidinone-Benzamides Compromises Experimental Reproducibility


Compounds within the N-(5-oxopyrrolidin-3-yl)benzamide class cannot be simply interchanged because minor structural variations—particularly the position and electronic nature of the phenyl substituent and the substitution pattern on the benzamide ring—produce divergent pharmacological profiles. The 4-methoxyphenyl group in 896277-42-2 is electron-donating (+M effect), which modulates the electron density of the pyrrolidinone carbonyl and alters hydrogen-bonding capacity relative to the 3-methoxyphenyl isomer (CAS 898408-16-7) or the unsubstituted phenyl analog (CAS 896362-02-0) [1]. Additionally, the 2-methyl-3-nitro substitution on the benzamide creates a distinct steric and electronic environment compared to analogs bearing 4-methyl-3-nitro or other regioisomeric patterns [2]. Even within the PDE4 inhibitor patent space, structure-activity relationship (SAR) studies demonstrate that the nature of the aryl substituent at the pyrrolidinone N1 position critically governs both enzyme inhibition potency (IC50 values spanning >100-fold within congeneric series) and functional selectivity [3].

Quantitative Differentiation Evidence for 896277-42-2 Relative to Closest Structural Analogs


Regioisomeric Differentiation: 4-Methoxyphenyl vs. 3-Methoxyphenyl Substitution at Pyrrolidinone N1

The 4-methoxy substitution on the N1-phenyl ring of the pyrrolidinone core in 896277-42-2 is para to the pyrrolidinone attachment point, whereas the direct regioisomer CAS 898408-16-7 bears a 3-methoxy (meta) substituent. In the PDE4 inhibitor patent CA2584328A1, the para-methoxyphenyl pyrrolidinone scaffold consistently appears among preferred embodiments, suggesting favorable geometry for the enzyme active site [1]. The para-methoxy group extends the conjugated system and provides a linear molecular shape, whereas the meta-methoxy isomer introduces a bent geometry [2]. This regioisomeric distinction is analogous to the well-documented SAR in rolipram-related PDE4 inhibitors, where para-alkoxy substitution on the phenyl ring yields 3- to 10-fold differences in PDE4 IC50 compared to meta-substituted congeners [3].

PDE4 inhibition Structure-activity relationship Regioisomer pharmacology

Benzamide Substitution Pattern: 2-Methyl-3-Nitro vs. Alternative Nitro/Methyl Regioisomers

The 2-methyl-3-nitrobenzamide motif in 896277-42-2 places the electron-withdrawing nitro group adjacent to the methyl substituent on the benzamide ring. This ortho-methyl/nitro arrangement creates a unique torsional angle between the amide carbonyl and the aromatic ring due to steric clash between the ortho-methyl and the amide NH, which can affect both the conformational preference and the hydrogen-bonding capacity of the amide NH [1]. The 4-methyl-3-nitro regioisomer (exemplified by CAS 898408-16-7-like compounds with altered benzamide) positions the methyl group para to the amide attachment, removing this steric constraint and allowing a more planar amide-aryl conformation . In related PDE4 inhibitor series, ortho-substitution on the benzamide ring has been shown to reduce PDE4 inhibitory activity by 5- to 50-fold compared to unsubstituted or para-substituted analogs, while potentially improving selectivity over PDE3 and PDE5 isoforms [2].

Nitroarene pharmacology Benzamide SAR PDE4 inhibitor design

Calculated Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile

896277-42-2 (C19H19N3O5, MW 369.377) contains five oxygen atoms and three nitrogen atoms, yielding a calculated polar surface area (PSA) of approximately 108-115 Ų, which is significantly higher than the 3,4-dimethylphenyl analog CAS 896370-56-2 (C19H19N3O4, MW 353.37, estimated PSA ~85-90 Ų) due to the methoxy oxygen and additional nitro oxygen . The 4-methoxyphenyl group contributes an additional hydrogen-bond acceptor (the methoxy oxygen) absent in the 3,4-dimethylphenyl analog, increasing the total HBA count from 5 to 6 . Calculated LogP for 896277-42-2 is approximately 2.8-3.2 based on the fragment-based method, compared to ~3.5-4.0 for the more lipophilic dimethylphenyl analog [1]. This ~0.7 LogP unit reduction translates to approximately 5-fold lower membrane partitioning at equilibrium.

Physicochemical properties Drug-likeness Computational chemistry

Recommended Application Scenarios for 896277-42-2 Based on Available Differentiation Evidence


PDE4 Isoform Selectivity Profiling Studies

As a member of the 4-(substituted-phenyl)-2-pyrrolidinone PDE4 inhibitor class described in patent CA2584328A1 [1], 896277-42-2 is best deployed in head-to-head PDE4 panel screening alongside its regioisomeric (3-methoxyphenyl, CAS 898408-16-7) and phenyl-substituted analogs (CAS 896362-02-0 and CAS 896370-56-2) to map how the 4-methoxy substitution and 2-methyl-3-nitrobenzamide geometry influence PDE4A/B/C/D subtype selectivity. The compound's distinct torsional profile from ortho-methyl substitution may confer a unique selectivity fingerprint relative to planar benzamide PDE4 inhibitors.

Structure-Activity Relationship (SAR) Expansion Around the Pyrrolidinone N1-Aryl Pharmacophore

896277-42-2 serves as a key node in a matrix SAR study exploring how electron-donating para substituents (4-OCH3) on the N1-phenyl ring modulate PDE4 inhibitory potency relative to electron-neutral (unsubstituted phenyl, CAS 896362-02-0) and electron-withdrawing (e.g., 4-fluorophenyl, CAS 954667-61-9) congeners. Procurement of this compound enables systematic variation of the Hammett σ parameter while holding the 2-methyl-3-nitrobenzamide constant [2].

Physicochemical Property Benchmarking in Early-Stage Hit-to-Lead Optimization

Due to its intermediate calculated LogP (~2.8-3.2) and elevated PSA (~108-115 Ų) relative to more lipophilic in-class analogs [3], 896277-42-2 is a suitable comparator for benchmarking aqueous solubility, microsomal stability, and plasma protein binding in a congeneric PDE4 inhibitor series. This supports lead optimization campaigns where balancing potency with drug-like properties is essential.

Quote Request

Request a Quote for N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.